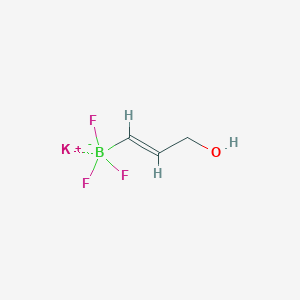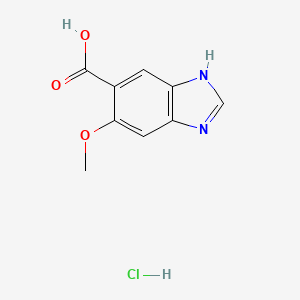
Potassium (E)-trifluoro(3-hydroxyprop-1-en-1-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide is a specialized organoboron compound. Organoboron compounds are widely used in organic synthesis due to their versatility and stability. This particular compound is known for its unique trifluoroborate group, which imparts distinct chemical properties, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide can be synthesized through several methods. One common approach involves the reaction of a suitable boronic acid or ester with potassium fluoride and a trifluoroborate source under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and may be catalyzed by a palladium complex to enhance the yield and selectivity .
Industrial Production Methods
In industrial settings, the production of potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to yield borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borane derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Applications De Recherche Scientifique
Potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide has numerous applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the development of boron-containing drugs, which have potential therapeutic applications.
Mécanisme D'action
The mechanism by which potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can participate in nucleophilic substitution reactions, forming stable covalent bonds with electrophilic centers. This interaction is crucial in cross-coupling reactions, where the compound acts as a nucleophile, facilitating the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
- Potassium 3-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide stands out due to its unique trifluoroborate group, which imparts enhanced stability and reactivity compared to other organoboron compounds. This makes it particularly valuable in synthetic chemistry, where it can be used under a wide range of conditions without degradation .
Propriétés
Formule moléculaire |
C3H5BF3KO |
|---|---|
Poids moléculaire |
163.98 g/mol |
Nom IUPAC |
potassium;trifluoro-[(E)-3-hydroxyprop-1-enyl]boranuide |
InChI |
InChI=1S/C3H5BF3O.K/c5-4(6,7)2-1-3-8;/h1-2,8H,3H2;/q-1;+1/b2-1+; |
Clé InChI |
JZYDUXTWWAEOKJ-TYYBGVCCSA-N |
SMILES isomérique |
[B-](/C=C/CO)(F)(F)F.[K+] |
SMILES canonique |
[B-](C=CCO)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B13463641.png)

![2-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13463656.png)


![1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13463675.png)


![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)



![3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B13463722.png)

